3-(1-Methylpyrrolidin-2-yl)pyridine;2-pyridin-2-ylpyridine;ruthenium(2+);dichloride
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Overview
Description
RuBi-Nicotine is a ruthenium-bisbipyridine-caged nicotine compound. It is a photoreactive molecule that releases nicotine upon exposure to visible light. This compound is particularly useful in neuroscience research due to its ability to precisely control the release of nicotine, allowing for detailed studies of nicotinic acetylcholine receptors (nAChRs) and their role in various physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RuBi-Nicotine involves the coordination of nicotine to a ruthenium-bisbipyridine complex. The general synthetic route includes the following steps:
Preparation of Ruthenium-Bisbipyridine Complex: The ruthenium complex is synthesized by reacting ruthenium trichloride with 2,2’-bipyridine in the presence of a reducing agent.
Coordination of Nicotine: Nicotine is then coordinated to the ruthenium complex under controlled conditions, typically involving the use of solvents like dimethyl sulfoxide (DMSO) and specific reaction temperatures.
Industrial Production Methods
While specific industrial production methods for RuBi-Nicotine are not widely documented, the general principles of coordination chemistry and photochemistry are applied. The production process would involve scaling up the laboratory synthesis methods, ensuring purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
RuBi-Nicotine primarily undergoes photochemical reactions. Upon irradiation with visible light, the ruthenium complex absorbs the light energy, leading to the cleavage of the nicotine-ruthenium bond and the release of free nicotine .
Common Reagents and Conditions
Reagents: Ruthenium trichloride, 2,2’-bipyridine, nicotine, reducing agents (e.g., sodium borohydride).
Conditions: Photolysis is typically carried out using visible light sources (450–500 nm) under aqueous conditions.
Major Products
The major product of the photochemical reaction is free nicotine, which can then interact with biological targets such as nAChRs .
Scientific Research Applications
RuBi-Nicotine has a wide range of applications in scientific research:
Neuroscience: Used to study the role of nAChRs in neuronal signaling and behavior by providing precise control over nicotine release.
Pharmacology: Helps in understanding the pharmacokinetics and pharmacodynamics of nicotine and its interactions with various receptors.
Cell Biology: Utilized in experiments to investigate cellular responses to nicotine at a controlled rate.
Optopharmacology: Employed in optopharmacological studies to modulate receptor activity with high spatial and temporal resolution.
Mechanism of Action
RuBi-Nicotine exerts its effects through the controlled release of nicotine upon exposure to visible light. The released nicotine then binds to nAChRs, which are ligand-gated ion channels. This binding leads to the opening of the ion channels, allowing the influx of cations such as sodium and calcium, resulting in neuronal depolarization and subsequent action potentials .
Comparison with Similar Compounds
Similar Compounds
RuBi-Glutamate: Another ruthenium-based caged compound used for the controlled release of glutamate.
PA-Nicotine: A photoactivatable nicotine compound that releases nicotine upon UV illumination.
Uniqueness
RuBi-Nicotine is unique due to its high quantum yield in the visible region of the spectrum and its rapid uncaging kinetics. This makes it particularly suitable for in vivo studies where precise control over nicotine release is required .
Conclusion
RuBi-Nicotine is a valuable tool in scientific research, offering precise control over nicotine release for studying nAChRs and their physiological roles. Its unique properties and wide range of applications make it a significant compound in the fields of neuroscience, pharmacology, and optopharmacology.
Properties
Molecular Formula |
C40H44Cl2N8Ru |
---|---|
Molecular Weight |
808.8 g/mol |
IUPAC Name |
3-(1-methylpyrrolidin-2-yl)pyridine;2-pyridin-2-ylpyridine;ruthenium(2+);dichloride |
InChI |
InChI=1S/2C10H14N2.2C10H8N2.2ClH.Ru/c2*1-12-7-3-5-10(12)9-4-2-6-11-8-9;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h2*2,4,6,8,10H,3,5,7H2,1H3;2*1-8H;2*1H;/q;;;;;;+2/p-2 |
InChI Key |
BQXVYFYPLMVART-UHFFFAOYSA-L |
Canonical SMILES |
CN1CCCC1C2=CN=CC=C2.CN1CCCC1C2=CN=CC=C2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Cl-].[Cl-].[Ru+2] |
Origin of Product |
United States |
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